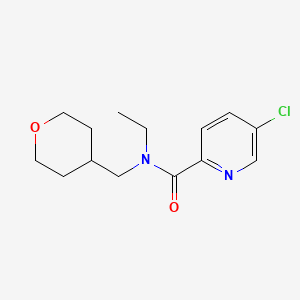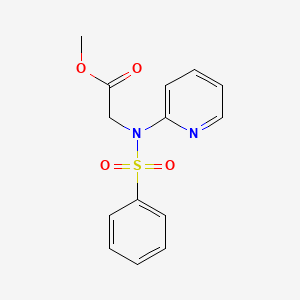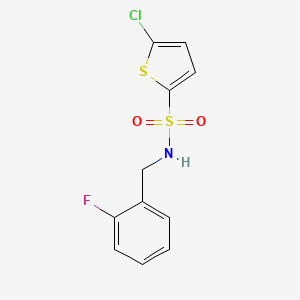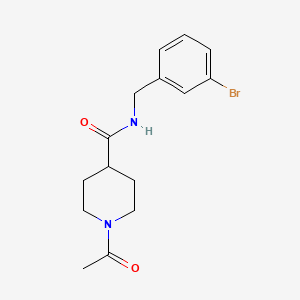![molecular formula C14H18N2O3S B5366868 [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes and its potential use in drug development and research.
作用機序
The mechanism of action of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol involves the inhibition of certain enzymes, such as GSK-3 and AKT. The inhibition of these enzymes leads to the activation of various signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to have potent inhibitory effects on GSK-3 and AKT, leading to the activation of various signaling pathways involved in cellular processes. The activation of these pathways has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
実験室実験の利点と制限
The use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in lab experiments has several advantages and limitations. One advantage is its potent inhibitory effects on GSK-3 and AKT, which makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one limitation is its potential toxicity, which requires careful handling and use in lab experiments.
将来の方向性
There are several future directions for the use of [1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol in scientific research. One potential direction is its use in drug development for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another potential direction is its use in studying the role of GSK-3 and AKT in various cellular processes, which could lead to the development of new therapies for these diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could impact its use in scientific research.
合成法
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of benzyl bromide with 2-(isopropylsulfonyl)ethylamine to form the intermediate product, which is then reacted with formaldehyde to obtain the final product. This synthesis method has been optimized to yield high purity and high-quality this compound, which is essential for its use in scientific research.
科学的研究の応用
[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential use in various fields of scientific research. This compound has been found to act as a potent inhibitor of certain enzymes, such as glycogen synthase kinase-3 (GSK-3) and protein kinase B (AKT), which are involved in various cellular processes. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
(3-benzyl-2-propan-2-ylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11(2)20(18,19)14-15-8-13(10-17)16(14)9-12-6-4-3-5-7-12/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVVUNCLJBAIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)



![1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366833.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5366872.png)
